2H-4,7-Methanocyclohepta[d][1,3]thiazole
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Overview
Description
2H-4,7-Methanocyclohepta[d][1,3]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of the thiazole family, which is known for its diverse biological and chemical properties. Thiazoles are found in various natural products and synthetic compounds, making them significant in medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-4,7-Methanocyclohepta[d][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with α-haloketones, which leads to the formation of the thiazole ring . The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-4,7-Methanocyclohepta[d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
2H-4,7-Methanocyclohepta[d][1,3]thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2H-4,7-Methanocyclohepta[d][1,3]thiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound’s aromaticity and electronic properties allow it to participate in electron transfer reactions, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler structure with similar sulfur and nitrogen atoms in the ring.
Benzothiazole: Contains a fused benzene ring, offering different electronic properties.
Thiazolidine: A saturated analog with different reactivity.
Uniqueness
2H-4,7-Methanocyclohepta[d][1,3]thiazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other thiazole derivatives may not be suitable .
Properties
CAS No. |
42858-03-7 |
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Molecular Formula |
C9H7NS |
Molecular Weight |
161.23 g/mol |
IUPAC Name |
5-thia-3-azatricyclo[6.2.1.02,6]undeca-1(10),2,6,8-tetraene |
InChI |
InChI=1S/C9H7NS/c1-2-7-3-6(1)4-8-9(7)10-5-11-8/h1-2,4H,3,5H2 |
InChI Key |
XBZLBJCJNRRPKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=C1C3=NCSC3=C2 |
Origin of Product |
United States |
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